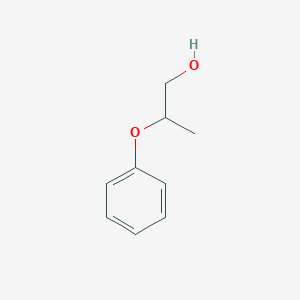

2-Phenoxypropanol

概要

説明

Synthesis Analysis

The synthesis of 2-Phenoxypropanol and its derivatives involves innovative methodologies that enhance the efficiency and yield of these compounds. Research demonstrates the utilization of copper(I)-catalyzed tandem transformations, involving C-S coupling and C-H functionalization, to synthesize phenol derivatives (Runsheng Xu et al., 2010). Another study highlights the synthesis of 2-(2-amino-2-methylpropyl)phenols through C-C linkage of 2-hydroxybenzyl alcohols with 2-nitropropane anions, showcasing a methodological advancement in the synthesis of phenol derivatives (H. Diery, B. Renger, 1980).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various analytical techniques, including X-ray diffraction. A study on the crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate reveals intricate details about its molecular configuration and potential bioactivity (Gabriel Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

This compound and its derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential applications. For instance, the thermal decompositions of 2-methyl-2-phenoxypropane have been extensively studied, revealing mechanisms and kinetic parameters of its degradation process (N. Daly et al., 1981).

科学的研究の応用

Kinetics and Mechanism of Reactions

Research on the kinetics and mechanisms of reactions involving 2-phenoxypropanol derivatives has provided valuable insights into their behavior under thermal conditions. For example, the study of the pyrolysis of 2-phenoxypropanoic acid and its analogs showed that the reactions followed a first-order rate equation, leading to the formation of phenol, thiophenol, or aniline compounds. This research highlights the role of relative basicity of substituents and the acidity of the incipient proton in determining the reaction pathway (Al-Awadi, Kaul, & El-Dusouqui, 2000).

Environmental Remediation

The potential of this compound derivatives for environmental remediation has been explored, particularly in the removal of contaminants from water. A study on modified montmorillonite with hydroxyl-containing Gemini surfactants for phenol and catechol removal demonstrated the efficiency of these compounds in adsorbing pollutants from aqueous solutions. This suggests the utility of this compound derivatives in water treatment applications (Liu et al., 2014).

Antimicrobial Properties

The antimicrobial properties of this compound derivatives have been investigated, revealing their potential in combating microbial pathogens. A study synthesizing 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives found these compounds effective against various microbial pathogens, indicating their applicability in creating new antimicrobial agents (Nirmalan, Antony, & Ramalakshmi, 2016).

Role in Phenylpropanoid Pathways Under Abiotic Stress

The relevance of phenolic compounds, closely related to this compound, in plants' responses to abiotic stress has been explored. Phenolic compounds, through the phenylpropanoid biosynthetic pathway, are crucial in plants' adaptation to environmental stressors. This area of research emphasizes the importance of these compounds in enhancing stress tolerance in plants (Sharma et al., 2019).

Safety and Hazards

2-Phenoxypropanol is a highly flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation. It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

作用機序

Target of Action

2-Phenoxypropanol, also known as 1-Phenoxypropan-2-ol , is primarily targeted towards bacteria, including strains of Pseudomonas aeruginosa . It is used as a preservative in cosmetic products as well as in non-cosmetics .

Mode of Action

This compound exhibits antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum . .

Biochemical Pathways

The biosynthesis of phenolic compounds like this compound involves the shikimate and phenylpropanoid pathways . During this process, erythrose 4-phosphate is combined with phosphoenolpyruvate (PEP) to form phenylalanine. Then phenylalanine ammonia lyase (PAL) catalyzes the conversion of phenylalanine to trans-cinnamic acid .

Pharmacokinetics

This compound is rapidly absorbed and extensively metabolized to form its major metabolite, phenoxyacetic acid (PAA) . After multiple dosing, the exposures of this compound and PAA were decreased presumably due to the induction of metabolizing enzymes . In a dermal mass balance study, most of the this compound and its derivatives were excreted in urine (73.03%) and rarely found in feces (0.66%) .

Result of Action

The primary result of the action of this compound is its antimicrobial effect, which makes it an effective preservative in various products . It has been shown to inactivate bacteria, and several types of yeast .

生化学分析

Biochemical Properties

2-Phenoxypropanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a solvent, facilitating the dissolution and interaction of other compounds in biochemical processes. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. These interactions can lead to the activation or inhibition of enzymatic activity, affecting the overall biochemical pathways in which this compound is involved .

Cellular Effects

This compound has been shown to influence various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can result in changes in metabolic pathways and gene expression, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular processes and metabolism. High doses of this compound have been associated with toxic effects, including cellular damage and disruption of normal metabolic pathways. These threshold effects highlight the importance of dosage considerations in the use of this compound in biochemical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can affect the overall metabolic flux and levels of metabolites in cells, influencing cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The distribution of this compound can affect its localization and accumulation in specific tissues, influencing its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, affecting their activity and the overall cellular function .

特性

IUPAC Name |

2-phenoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJHHQNEBFCTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029665 | |

| Record name | 2-Phenoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

4169-04-4 | |

| Record name | 2-Phenoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4169-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyisopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004169044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxypropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/716K0675WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-](/img/structure/B1215113.png)

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B1215124.png)